molecular formula C26H60N6O7 B12723669 Einecs 302-935-2 CAS No. 94135-65-6

Einecs 302-935-2

Cat. No.: B12723669
CAS No.: 94135-65-6
M. Wt: 568.8 g/mol
InChI Key: UNYFPBVRZDIBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 302-935-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981 . Modern toxicological research leverages computational tools such as Read-Across Structure-Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to predict its properties and hazards by comparing it to structurally or functionally similar compounds .

Properties

CAS No.

94135-65-6

Molecular Formula

C26H60N6O7

Molecular Weight

568.8 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid

InChI

InChI=1S/C12H22O4.C8H23N5.C6H15NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;9-1-3-11-5-7-13-8-6-12-4-2-10;8-4-1-7(2-5-9)3-6-10/h1-10H2,(H,13,14)(H,15,16);11-13H,1-10H2;8-10H,1-6H2

InChI Key

UNYFPBVRZDIBFB-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.C(CNCCNCCNCCN)N.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The synthesis of Einecs 302-935-2 involves the reaction of dodecanedioic acid with N-(2-aminoethyl)-N’-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine and 2,2’,2’'-nitrilotriethanol. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.

Chemical Reactions Analysis

Einecs 302-935-2 undergoes various chemical reactions, including:

Scientific Research Applications

Einecs 302-935-2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 302-935-2 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

CAS Number Tanimoto Similarity Molecular Formula log Kow Molecular Weight (g/mol)
1033610-45-5 85% C₇H₈BrNO₂ 1.2 218.05
[Hypothetical] 78% C₈H₁₀ClN 2.5 155.62
[Hypothetical] 72% C₆H₅NO₃ 0.9 139.11

Notes:

  • log Kow (octanol-water partition coefficient) is a critical parameter in QSAR models for predicting bioavailability and toxicity .

Functional Analogs

Functional analogs share similar industrial applications or biological effects. For instance, chlorinated alkanes and organothiophosphates are compared based on their use as pesticides or solvents. QSAR models for these groups predict acute toxicity to aquatic organisms (e.g., fish, daphnids) using in vitro or in silico data .

Table 2: Toxicity Predictions for this compound and Analogs

Compound Type Modeled Organism Predicted LC₅₀ (mg/L) QSAR Coverage
Chlorinated Alkane Fish 12.4 0.2% of EINECS
Organothiophosphate Daphnids 8.7 0.5% of EINECS
This compound Fish (Hypothetical) 15.9 N/A

Notes:

  • Only 0.7% of EINECS chemicals have validated QSAR models, highlighting gaps in predictive coverage .
  • ERGO reference substances (28 compounds) cover significant portions of EINECS bioavailability-related properties, such as solubility and membrane permeability .

Physicochemical Space Analysis

This compound and its analogs occupy overlapping regions in physicochemical space, particularly in properties like molecular weight (150–250 g/mol) and topological polar surface area (TPSA ≈ 30–50 Ų). ERGO compounds (red in Figure 7 of ) demonstrate comparable bioavailability profiles to EINECS subsets, suggesting similar environmental fate and toxicity pathways .

Q & A

Q. What structural elements are critical for publishing reproducible studies on this compound?

  • Methodology :
  • Include raw data, code, and instrument settings as supplementary materials .
  • Use IUPAC nomenclature and CAS/Einecs identifiers consistently .
  • Follow journal-specific guidelines for methods sections (e.g., Beilstein Journal’s compound characterization rules) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.